molecular formula C14H18N4 B1594182 4,4'-Dimethylamino-2,2'-bipyridine CAS No. 85698-56-2

4,4'-Dimethylamino-2,2'-bipyridine

Cat. No. B1594182
CAS RN: 85698-56-2
M. Wt: 242.32 g/mol
InChI Key: IHULFFMBCBEJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Dimethylamino-2,2'-bipyridine, also known as 4,4'-DMABP, is a heterocyclic compound with a unique structure and properties. It is a colorless solid that is soluble in water and organic solvents. As a versatile organic compound, 4,4'-DMABP has been widely studied in the fields of organic synthesis, materials science, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Ligand for Metal Complexes

4,4'-Dimethylamino-2,2'-bipyridine acts as an effective ligand for the formation of stabilized metal complexes. For instance, it has been found remarkably effective in the synthesis and stabilization of zirconocene complexes, which mediate efficient coupling reactions between organic substrates. This property is instrumental in various catalytic processes and the development of new materials (B. C. V. Wagenen, T. Livinghouse, 1989).

Organic Light Emitting Diodes (OLEDs)

In the realm of OLED applications, 4,4'-Dimethylamino-2,2'-bipyridine has been explored for tuning the phosphorescence color and quantum yields of cationic iridium(III) complexes. By selectively functionalizing the ligand, researchers have achieved modulation of the electronic structure and excited states of the complexes, enhancing their emission properties. This approach offers a pathway to design new phosphors with targeted characteristics for OLEDs, demonstrating the ligand's versatility in affecting material properties (F. De Angelis et al., 2007).

Molecular Complexes and Crystal Engineering

The compound's utility extends to the creation of ternary molecular complexes, showcasing its role in the study of proton disorder and crystal environment effects. Such studies are pivotal in understanding molecular interactions, which can inform the design of pharmaceuticals and new materials with specific properties (L. Thomas et al., 2010).

Nanofiltration Membrane Development

4,4'-Dimethylamino-2,2'-bipyridine has been employed as a catalyst in the synthesis of nanofiltration membranes, enhancing water permeability and antifouling abilities. This application underlines its potential in improving the efficiency and performance of filtration technologies, which are crucial for water treatment and environmental protection (Jun Cheng et al., 2018).

properties

IUPAC Name

2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-17(2)11-5-7-15-13(9-11)14-10-12(18(3)4)6-8-16-14/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHULFFMBCBEJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)C2=NC=CC(=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234985
Record name 4,4'-Dimethylamino-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethylamino-2,2'-bipyridine

CAS RN

85698-56-2
Record name 4,4'-Dimethylamino-2,2'-bipyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085698562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dimethylamino-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dimethylamino-2,2'-bipyridine
Reactant of Route 2
Reactant of Route 2
4,4'-Dimethylamino-2,2'-bipyridine
Reactant of Route 3
Reactant of Route 3
4,4'-Dimethylamino-2,2'-bipyridine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4,4'-Dimethylamino-2,2'-bipyridine
Reactant of Route 5
Reactant of Route 5
4,4'-Dimethylamino-2,2'-bipyridine
Reactant of Route 6
Reactant of Route 6
4,4'-Dimethylamino-2,2'-bipyridine

Citations

For This Compound
56
Citations
MK Nazeeruddin, RT Wegh, Z Zhou, C Klein… - Inorganic …, 2006 - ACS Publications
A highly luminescent novel cationic iridium complex [iridium bis(2-phenylpyridine)(4,4‘-(dimethylamino)-2,2‘-bipyridine)]PF 6 was synthesized and characterized using NMR, UV−visible …
Number of citations: 221 pubs.acs.org
F De Angelis, S Fantacci, N Evans, C Klein… - Inorganic …, 2007 - ACS Publications
We report a combined experimental and theoretical study on cationic Ir(III) complexes for OLED applications and describe a strategy to tune the phosphorescence wavelength and to …
Number of citations: 267 pubs.acs.org
D Zhang, JP Telo, C Liao, SE Hightower… - The Journal of …, 2007 - ACS Publications
The synthesis and spectral properties of a new 2,2‘-bipyridinium ion, 1,1‘-dimethyl-4,4‘-(dimethylamino)-2,2‘-bipyridinium bis(tetrafluoroborate) are reported. Rotation of the …
Number of citations: 50 pubs.acs.org
B Minaev, H Ågren, F De Angelis - Chemical physics, 2009 - Elsevier
Time-dependent density functional theory with quadratic response methodology is used in order to calculate and compare spin–orbit coupling effects and the main mechanism of …
Number of citations: 81 www.sciencedirect.com
SM Zakeeruddin, DM Fraser, MK Nazeeruddin… - Journal of …, 1992 - Elsevier
A range of novel tris-(4,4′-substituted-2,2′-bipyridine) complexes of the group VIII metals iron(II), ruthenium(II) and osmium(II) have been synthesized and characterized …
Number of citations: 210 www.sciencedirect.com
E Baranoff, HJ Bolink, EC Constable, M Delgado… - Dalton …, 2013 - pubs.rsc.org
Four new heteroleptic iridium(III) complexes in the family [Ir(dfppz)2(N^N)]+, where Hdfppz = 1-(2,4-difluorophenyl)-1H-pyrazole and N^N = 6-phenyl-2,2′-bipyridine (1), 4,4′-(di-tert-…
Number of citations: 61 pubs.rsc.org
T Hamann - Electrochemical Society Meeting Abstracts 237, 2020 - iopscience.iop.org
(Invited) Electrocatalytic Ammonia Oxidation - IOPscience This site uses cookies. By continuing to use this site you agree to our use of cookies. To find out more, see our Privacy and …
Number of citations: 2 iopscience.iop.org
T Hamann - Electrochemical Society Meeting Abstracts 243, 2023 - iopscience.iop.org
Much of the global effort toward producing solar fuels has involved splitting water to obtain molecular hydrogen. Unfortunately, hydrogen gas has a relatively low energy-per-volume, …
Number of citations: 0 iopscience.iop.org
KN Swanick, S Ladouceur… - Angewandte …, 2012 - Wiley Online Library
Heteroleptic cationic iridium complexes have been used as alternative luminophores to neutral ortho-metalated iridium complexes (eg, fac-Ir (ppy) 3, where ppyH is 2-phenylpyridine) …
Number of citations: 154 onlinelibrary.wiley.com
E Baranoff, JH Yum, M Graetzel… - Journal of Organometallic …, 2009 - Elsevier
This brief review describes applications of cyclometallated iridium complexes for energy saving organic light-emitting devices (OLED’s) and energy generating molecular photovoltaic …
Number of citations: 249 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.